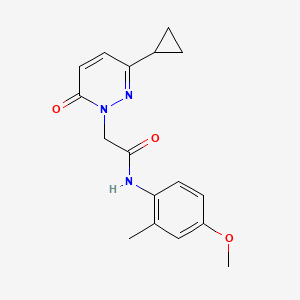

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIWGBSRTNMIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's unique reactivity.

- Pyridazinone core : This heterocyclic structure is known for various biological activities.

- Methoxy and methyl substituents : These groups can influence the compound's pharmacological properties.

The molecular formula is with a molecular weight of approximately 299.334 g/mol.

Anticancer Properties

Research has indicated that derivatives of compounds similar to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that certain pyridazinone derivatives can induce apoptosis in cancer cells through mechanisms involving:

- Caspase activation : Increased caspase-3 activity has been observed in treated cells, indicating apoptosis induction.

- Mitochondrial membrane potential (MMP) : A decrease in MMP is linked to apoptotic processes, with significant reductions noted in treated cell lines such as PC-3 and A549 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.96 | PC-3 |

| Compound B | 7.90 | A549 |

| Compound C | 7.71 | K-562 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

The biological activity of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis or other cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several case studies have explored the effects of this compound and its analogs:

- Study on Apoptosis Induction : A study demonstrated that treatment with related pyridazinone compounds resulted in significant caspase activation and reduced Bcl-2 expression, both markers of apoptosis .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria using the dilution method, showing promising results that warrant further exploration.

Comparison with Similar Compounds

Structural Modifications in Acetamide Derivatives

Several analogs share the pyridazinone-acetamide backbone but differ in substituents, influencing physicochemical and biological properties:

| Compound Name | Substituent on Acetamide Nitrogen | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 4-Methoxy-2-methylphenyl | C₁₉H₂₂N₃O₃ | ~340.40 | Balanced lipophilicity; potential metabolic stability from cyclopropyl group |

| BK79348: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide | 4-Methylsulfanylphenyl | C₁₆H₁₇N₃O₂S | 315.39 | Increased hydrophobicity; sulfur atom may enhance binding to metal ions |

| BK79357: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide | (2,6-Difluorophenyl)methyl | C₁₆H₁₅F₂N₃O₂ | 319.31 | Electron-withdrawing fluorine atoms improve metabolic resistance |

| BK82653: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}acetamide | [2-(Isopropoxy)pyridin-3-yl]methyl | C₁₈H₂₂N₄O₃ | 342.39 | Pyridine ring introduces basicity; isopropoxy group may alter solubility |

Key Observations :

- Lipophilicity : The 4-methoxy-2-methylphenyl group in the target compound offers moderate lipophilicity compared to the more hydrophobic 4-methylsulfanylphenyl (BK79348) or polar pyridinylmethyl (BK82653) groups.

- Metabolic Stability: Cyclopropyl groups (common in all analogs) are known to resist oxidative metabolism, but substituents like methylsulfanyl (BK79348) or isopropoxy (BK82653) could introduce alternative metabolic pathways .

Heterocyclic Core Variations

Compounds from patent literature () highlight structural diversity in acetamide derivatives:

- Benzothiazole Derivatives (): Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide The benzothiazole core replaces pyridazinone, introducing a sulfur atom and trifluoromethyl group. This increases molecular weight and may enhance target affinity but reduce solubility.

- Quinoline Derivatives (): Example: N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Larger, polycyclic structures with basic piperidine groups. These likely exhibit distinct pharmacokinetic profiles, such as prolonged half-life but poorer oral bioavailability compared to the target compound.

Key Differences :

- Functional Groups: The absence of strongly ionizable groups (e.g., piperidine in quinoline derivatives) may limit off-target interactions in the target compound .

Crystallographic and Structural Analysis

Structural refinement tools like SHELXL () and WinGX () are critical for determining the crystal structures of these compounds. For example:

- The cyclopropyl group in the target compound likely induces steric constraints, affecting molecular packing in the solid state.

- Substituents like methoxy or fluorine may influence hydrogen-bonding patterns, as observed in analogs BK79348 and BK79357 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.